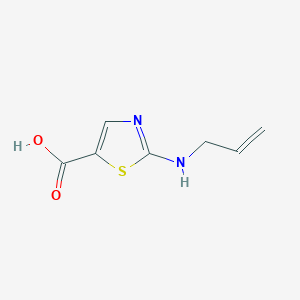

2-(Allylamino)thiazole-5-carboxylic acid

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and chemical biology. nbinno.comwikipedia.orgnih.govnih.gov Its unique electronic properties and ability to engage in various non-covalent interactions have made it a constituent of numerous biologically active compounds. nih.govatamanchemicals.com The thiazole nucleus is present in a wide array of natural products, most notably the essential vitamin B1 (thiamine), and is a key structural component of many synthetic drugs. nih.gov

The therapeutic applications of thiazole derivatives are remarkably diverse, spanning a wide range of diseases. ontosight.airesearchgate.net For instance, sulfathiazole (B1682510) is a well-known antimicrobial agent, while ritonavir (B1064) is an antiretroviral drug used in the treatment of HIV. nih.gov Other examples include the anticancer agent dasatinib (B193332) and the antifungal drug abafungin. nih.gov The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity. researchgate.net This adaptability has led to the development of thiazole-containing compounds with anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. derpharmachemica.com

The following table provides a summary of some notable thiazole-containing drugs and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antimicrobial |

| Ritonavir | Antiretroviral (HIV) |

| Dasatinib | Anticancer |

| Abafungin | Antifungal |

| Thiamine (Vitamin B1) | Nutritional Supplement |

Overview of the 2-Aminothiazole-5-carboxylic Acid Motif in Chemical Synthesis

The 2-aminothiazole-5-carboxylic acid motif is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex molecules. nih.gov The presence of three key functional groups—the amino group at the 2-position, the carboxylic acid at the 5-position, and the thiazole ring itself—offers multiple avenues for chemical modification. taylorandfrancis.com

The synthesis of 2-aminothiazole (B372263) derivatives often involves the Hantzsch thiazole synthesis, a well-established method that typically involves the reaction of an α-haloketone with a thiourea (B124793). researchgate.net Variations of this method, along with other synthetic strategies, have been developed to introduce a carboxylic acid or its ester equivalent at the 5-position. jocpr.com For instance, derivatives of 2-aminothiazole-5-carboxylic acid can be prepared through the reaction of α-halo-β-ketoesters with thiourea. jocpr.com

Once formed, the 2-amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, allowing for the introduction of a wide range of substituents. nih.gov The carboxylic acid group, in turn, can be converted into esters, amides, or other carboxylic acid derivatives, providing further opportunities for structural diversification. This synthetic tractability makes the 2-aminothiazole-5-carboxylic acid scaffold a popular choice for the generation of compound libraries for high-throughput screening in drug discovery programs.

Research Context and Prospective Applications of 2-(Allylamino)thiazole-5-carboxylic Acid

While specific research on "this compound" is not extensively documented in publicly available literature, its potential applications can be inferred from the known properties of its constituent parts: the 2-aminothiazole-5-carboxylic acid core and the allylamine (B125299) moiety.

The allylamine group is a reactive functional group that can participate in a variety of chemical transformations. nbinno.com The double bond of the allyl group can undergo addition reactions, and the amine can be further functionalized. nbinno.com In medicinal chemistry, the allylamine structural motif is found in several antifungal agents, such as naftifine (B1207962) and terbinafine. wikipedia.orgnih.gov These drugs act by inhibiting the enzyme squalene (B77637) epoxidase, a key component in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov The incorporation of an allylamine group onto the 2-aminothiazole scaffold could therefore be a promising strategy for the development of novel antifungal agents.

Furthermore, the allylamine moiety can serve as a versatile synthetic handle for further molecular elaboration. nbinno.com For example, the double bond can be used for cross-coupling reactions or polymerization. atamanchemicals.com This opens up the possibility of using this compound as a monomer in the synthesis of functional polymers or as a building block for the construction of more complex, biologically active molecules. The presence of the carboxylic acid group also allows for conjugation to other molecules or materials, suggesting potential applications in areas such as bioconjugation and materials science.

Given the broad spectrum of biological activities associated with thiazole derivatives, including anticancer and antimicrobial properties, the introduction of an allylamino group could lead to compounds with unique pharmacological profiles. researchgate.net Future research in this area would likely focus on the synthesis of this compound and its derivatives, followed by a thorough evaluation of their biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-4-5(12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRYTNPYQFUEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Allylamino Thiazole 5 Carboxylic Acid

Established Synthetic Routes to the 2-Aminothiazole-5-carboxylic Acid Core

The synthesis of the 2-aminothiazole-5-carboxylic acid core is primarily achieved through cyclization reactions that form the heterocyclic ring. These methods often involve the reaction of a compound containing a thioamide moiety with a suitable three-carbon building block.

Condensation Reactions for Thiazole (B1198619) Ring Formation

Condensation reactions are the cornerstone of thiazole synthesis, with the Hantzsch thiazole synthesis being a classic and widely utilized method. nih.govijsrst.comtandfonline.comderpharmachemica.com This approach and its variations provide a versatile route to a diverse range of thiazole derivatives.

The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793) or its derivatives. nih.govijsrst.com To obtain the target compound, 2-(allylamino)thiazole-5-carboxylic acid, N-allylthiourea would be the appropriate thioamide. The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

The versatility of this method allows for the synthesis of various substituted 2-aminothiazoles. For instance, the reaction of aromatic methyl ketones with N-substituted thioureas in the presence of copper(II) bromide can proceed as a one-pot α-bromination/cyclization process to yield 2-aminothiazole (B372263) derivatives. clockss.org Microwave-assisted Hantzsch synthesis has also been reported to be an efficient method for the preparation of 2-aminothiazoles. rsc.org

A general representation of the Hantzsch synthesis for this compound is depicted below:

Reactants: An α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate) and N-allylthiourea.

Mechanism: The sulfur of N-allylthiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation between the amino group and the ketone, leading to a thiazoline (B8809763) intermediate which then dehydrates to the aromatic thiazole. Subsequent hydrolysis of the ester group would yield the carboxylic acid.

| Reactant 1 | Reactant 2 | Key Conditions | Product Core |

| α-Halocarbonyl compound | Thiourea/N-substituted thiourea | Varies (e.g., reflux, microwave) | 2-Aminothiazole |

| Aralkyl ketones | Thiourea | Lactic acid, 90–100°C | Hantzsch 2-aminothiazole derivatives |

| Aromatic methyl ketones | N-allylthiourea | Copper(II) bromide | 2-(Allylamino)-4-arylthiazole |

Thiosemicarbazides can also serve as precursors for the thiazole ring. nih.gov The reaction of thiosemicarbazide (B42300) with α-haloketones can lead to the formation of 2-hydrazinylthiazole (B183971) derivatives, which can be further modified. nih.gov In some synthetic pathways, thiosemicarbazide derivatives undergo cyclization in an acidic medium to form 1,3,4-thiadiazole (B1197879) derivatives, which are isomeric to thiazoles. ptfarm.plnih.gov However, under specific conditions, they can be guided towards thiazole formation. For example, condensation of thiosemicarbazones with α-haloketones is a known route to thiazole derivatives. scribd.com

Acid-Catalyzed Approaches for 2-Aminothiazole-5-carboxylic Acid Synthesis

Acid catalysis plays a crucial role in several synthetic strategies for thiazoles. In the Hantzsch synthesis, an acidic medium can facilitate the dehydration of the thiazoline intermediate to the final thiazole product. google.com A patented method describes the reaction of a specific α,β-dihalo compound with thiourea in an acidic medium, such as a mixture of hydrochloric acid and acetic acid, to produce 2-amino-thiazole-5-carboxylic acid derivatives. google.com The resulting thiazole is obtained as a salt, which can then be neutralized. google.com

One-Pot Synthetic Protocols for Thiazole Derivatives

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for 2-aminothiazole derivatives. clockss.orgresearchgate.nettandfonline.com These methods often involve the in-situ generation of the α-halocarbonyl compound, which then immediately reacts with the thiourea component. For example, aralkyl ketones can be treated with N-bromosuccinimide (NBS) to form the α-bromo ketone, which then undergoes heterocyclization with thiourea in the presence of lactic acid as a green catalyst and solvent. tandfonline.com Another one-pot approach utilizes copper(II) bromide for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea or its N-substituted derivatives. clockss.org These sequential one-pot procedures are advantageous as they save time and minimize the handling of hazardous intermediates. tandfonline.com

| Starting Materials | Reagents | Key Features | Reference |

| Aralkyl ketones, Thiourea | N-Bromosuccinimide, Lactic acid | Environmentally benign, rapid | tandfonline.com |

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | Facile, efficient α-bromination/cyclization | clockss.org |

| Ketones, Substituted thioureas | N-Bromosuccinimide, Methanol | Avoids isolation of intermediates | tandfonline.com |

| Acetophenone derivatives, Thiourea | Trichloroisocyanuric acid, Catalyst | In-situ generation of carbonyl alkyl halide | rsc.org |

Functional Group Interconversions and Derivatization Strategies

Once the 2-aminothiazole-5-carboxylic acid core is synthesized, further modifications can be made through functional group interconversions. For this compound, the primary functional groups available for derivatization are the carboxylic acid, the secondary amine, and the allyl group.

The carboxylic acid group can be converted to a variety of other functional groups. For instance, it can be esterified to produce the corresponding esters or converted to an acid chloride, which can then be reacted with amines to form amides. nih.govresearchgate.net The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, showcasing the derivatization of the carboxylic acid moiety. mdpi.comnih.gov

The 2-amino group can also be a site for further reactions. For example, it can be acylated to form amides. researchgate.netkau.edu.sa The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of the 2-amino group with a carboxylic acid. mdpi.comnih.gov

The allyl group on the 2-amino substituent offers possibilities for further chemical transformations, such as addition reactions across the double bond or isomerization.

Transformations of the Allylamino Moiety

The allylamino group, characterized by the presence of a C=C double bond and a secondary amine, offers a rich landscape for chemical modifications. These transformations can be broadly categorized into oxidative reactions targeting the allyl group and nucleophilic substitutions involving the amine nitrogen.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the allyl group is well-established in organic chemistry. Oxidation can target either the double bond or the thiazole ring's sulfur atom. Structurally diverse thiazoles can be synthesized through the oxidation of corresponding thiazolines using reagents like manganese dioxide (MnO2). researchgate.net The introduction of various substituents can significantly influence the absorption and emission spectra of the resulting compounds. researchgate.net

Potential oxidative transformations include:

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide at the allyl double bond.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or under milder conditions with potassium permanganate (B83412) (KMnO₄), would likely yield a diol.

Oxidative Cleavage: More vigorous oxidation using ozone (O₃) followed by an appropriate workup could cleave the double bond to yield an aldehyde or carboxylic acid derivative.

Thiazole Ring Oxidation: Strong oxidizing agents could potentially oxidize the sulfur atom within the thiazole ring to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ring system. nih.gov

Table 1: Potential Oxidative Modifications of the Allylamino Moiety

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-((Oxiran-2-ylmethyl)amino)thiazole-5-carboxylic acid |

| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-((2,3-Dihydroxypropyl)amino)thiazole-5-carboxylic acid |

| Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | 2-((2-Oxoethyl)amino)thiazole-5-carboxylic acid |

Nucleophilic Substitutions at the Allylamino Group

The nitrogen atom of the allylamino group can act as a nucleophile, participating in substitution reactions. The lone pair of electrons on the nitrogen makes it susceptible to attack by electrophiles. pharmaguideline.com

Key nucleophilic reactions include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated using appropriate halides or other electrophiles. Quaternization of the ring nitrogen can increase the acidity of C2-hydrogens, making them susceptible to removal by organolithium compounds. pharmaguideline.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivative (an amide). This is a common strategy for installing protecting groups or introducing further functional complexity. Research has been conducted on the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, which yielded 2-acetyl(arylsulfonyl)amino derivatives. researchgate.net

Table 2: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine |

| N-Acylation | Acetyl chloride (CH₃COCl), Base | N-allyl-N-acetyl-aminothiazole derivative |

| N-Sulfonylation | Tosyl chloride (TsCl), Base | N-allyl-N-tosyl-aminothiazole derivative |

Chemical Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the thiazole ring is a key site for synthetic elaboration, enabling the formation of esters, amides, or removal through decarboxylation.

Esterification of the carboxylic acid can be achieved through several standard methods. These reactions are crucial for creating derivatives with altered solubility, polarity, and biological activity. A common method involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides to produce thiazole-5-carboxylate esters in moderate yields. researchgate.net

Common esterification pathways include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, HCl) and heat.

Alkylation of Carboxylate Salt: Conversion of the carboxylic acid to its carboxylate salt with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., ethyl bromide).

Coupling Agent-Mediated Esterification: Activation of the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol.

Table 3: Representative Esterification Reactions

| Method | Reagents | Product Example |

|---|---|---|

| Fischer Esterification | Ethanol (EtOH), H₂SO₄ (cat.) | Ethyl 2-(allylamino)thiazole-5-carboxylate |

| Alkylation | 1. K₂CO₃, 2. Benzyl bromide | Benzyl 2-(allylamino)thiazole-5-carboxylate |

| Coupling-Mediated | Isopropanol, DCC, DMAP | Isopropyl 2-(allylamino)thiazole-5-carboxylate |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a significant transformation. Kinetic studies on the decarboxylation of related compounds, such as 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids, have shown that the mechanism is highly dependent on the proton activity (pH) of the solution. rsc.orgrsc.org

The reaction can proceed through two primary mechanisms:

Unimolecular Decarboxyprotonation: This mechanism is characteristic of related heterocyclic acids and involves a slow carbon-carbon bond cleavage followed by a rapid carbon-hydrogen bond formation in the resulting carbanion intermediate. rsc.org

Bimolecular Protiodecarboxylation: In certain pH ranges, the decarboxylation of 2-aminothiazole-5-carboxylic acids proceeds via this alternative pathway. rsc.org

A palladium-catalyzed decarboxylative coupling of thiazoles with various substituted benzoic acids has also been developed, compatible with both electron-rich and electron-poor benzoic acids. acs.org Furthermore, a general method for the decarboxylation of heterocyclic carboxylic acids involves dissolving the compound in an aprotic polar solvent like N,N-dimethylformamide and heating it in the presence of an organic acid catalyst. google.com

The conversion of the carboxylic acid to a carboxamide is a cornerstone transformation, widely used in medicinal chemistry to synthesize compounds with potential biological activity. nih.gov This reaction typically involves activating the carboxylic acid and then reacting it with a primary or secondary amine.

Synthetic strategies for amidation include:

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. google.com

Peptide Coupling Reagents: A more direct and milder approach involves the use of coupling agents such as HATU, HBTU, or EDC in the presence of an amine. This method is often preferred to avoid harsh conditions. A new and efficient method for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide involves a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. semanticscholar.org This approach avoids the need for protecting groups and organometallic intermediates. semanticscholar.org

The synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported as part of efforts to develop new anti-tumor drugs. nih.gov

Table 4: Common Amidation Conditions

| Activation Method | Reagents | Amine Partner Example | Product Type |

|---|---|---|---|

| Acid Chloride | 1. SOCl₂, 2. Aniline, Base | Aniline | N-phenyl-2-(allylamino)thiazole-5-carboxamide |

| Peptide Coupling | Benzylamine, HATU, DIPEA | Benzylamine | N-benzyl-2-(allylamino)thiazole-5-carboxamide |

| Direct Amidation | Ammonia, High Temp/Pressure | Ammonia | 2-(Allylamino)thiazole-5-carboxamide |

Reactivity of the Thiazole Ring System

The chemical behavior of the thiazole ring in this compound is governed by the interplay of its constituent atoms and the electronic effects of its substituents. The thiazole nucleus is an aromatic heterocycle containing a sulfur atom, which acts as an electron donor through resonance, and a nitrogen atom, which is electron-withdrawing. This arrangement results in a nuanced reactivity profile. The C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. scientificupdate.com

However, the reactivity of the parent thiazole ring is significantly modulated by the attached functional groups. In this compound, the ring is substituted at the C2 position with an allylamino group and at the C5 position with a carboxylic acid group.

The C2-Allylamino Group: The exocyclic nitrogen atom of the allylamino group is a potent electron-donating group. Through resonance, it increases the electron density of the thiazole ring, particularly at the C5 position, making the ring more susceptible to electrophilic attack than unsubstituted thiazole.

The C5-Carboxylic Acid Group: Conversely, the carboxylic acid group is a meta-directing, electron-withdrawing group. It deactivates the ring towards electrophilic substitution by drawing electron density away from the heterocyclic system.

The combined influence of this activating C2-substituent and deactivating C5-substituent dictates the regioselectivity and rate of substitution reactions on the C4 position, the only unsubstituted carbon on the ring.

The aromatic nature of the thiazole ring imparts considerable stability, making it resistant to reduction under standard catalytic hydrogenation conditions, such as using platinum catalysts. scientificupdate.com Specific and more potent reagents are required to hydrogenate the heterocycle, and these reactions are often destructive to the ring structure.

The most notable reagent used for the reduction of thiazole rings is Raney Nickel. This reagent, a fine-grained nickel-aluminum alloy, is typically used for its ability to cleave carbon-sulfur bonds. masterorganicchemistry.com When applied to this compound or its derivatives, the reaction does not result in a simple saturation of the ring to form a thiazolidine. Instead, it catalyzes a destructive reduction known as desulfurization. This process involves the cleavage of the C-S bonds within the thiazole ring, leading to the complete degradation of the heterocycle. scientificupdate.commasterorganicchemistry.com The reaction proceeds with the removal of the sulfur atom and saturation of the remaining carbon chain, ultimately yielding acyclic amine and carboxylic acid derivatives. masterorganicchemistry.comyoutube.com

Due to the destructive nature of this process, the reduction of the thiazole ring in this compound is not a synthetically viable method for producing the corresponding saturated thiazolidine derivative.

| Reaction | Reagent | Substrate Class | Outcome | Reference |

|---|---|---|---|---|

| Desulfurizing Reduction | Raney Nickel (Ra-Ni) | 2-Aminothiazole Derivatives | Destructive reduction via C-S bond cleavage, leading to ring opening and degradation. | scientificupdate.com |

| Catalytic Hydrogenation | Platinum (Pt) or Palladium (Pd) Catalysts | Thiazole Ring | Generally unreactive; the aromatic thiazole ring is stable to these conditions. | scientificupdate.com |

Electrophilic Aromatic Substitution

Electrophilic attack on the thiazole ring of this compound is directed by the powerful activating effect of the C2-amino group. In 2-aminothiazole derivatives, the primary site for electrophilic substitution is the electron-rich C5 position. zenodo.org This has been demonstrated in halogenation reactions, where treatment of 2-aminothiazoles with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) results in selective substitution at the C5 position to yield 2-amino-5-halothiazoles. zenodo.orgjocpr.comlookchem.com

In the case of this compound, the C5 position is already substituted. Therefore, any electrophilic attack would be directed to the only remaining position, C4. The outcome of such a reaction depends on the balance between the activating effect of the C2-allylamino group and the deactivating effect of the C5-carboxylic acid group. While no specific examples of electrophilic substitution at the C4 position of this compound are documented, it is the predicted site of reaction should one occur. However, the combined steric hindrance and the deactivating nature of the adjacent carboxyl group may necessitate harsh reaction conditions.

| Reaction | Reagent(s) | Substrate Example | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br₂ | 2-Aminothiazole | C5 | 2-Amino-5-bromothiazole | jocpr.comlookchem.com |

| Bromination | Bromine (Br₂) | 4-Aryl-2-aminothiazole | C5 | 2-Amino-4-aryl-5-bromothiazole | zenodo.org |

| Predicted Halogenation | NBS, NCS, etc. | This compound | C4 (Predicted) | 2-(Allylamino)-4-halothiazole-5-carboxylic acid | N/A |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on an electron-rich aromatic ring like thiazole is generally an unfavorable process, as it requires the attack of a nucleophile on a C-H bond. Such reactions are rare and typically require highly activated substrates or very strong nucleophiles and harsh conditions.

One classic example of this reaction type on nitrogen heterocycles is the Chichibabin amination, which involves the reaction of a compound like pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 position, with the loss of a hydride ion. scientificupdate.comwikipedia.org This reaction is effective for electron-deficient aromatic systems. scientificupdate.com The 2-aminothiazole nucleus, being relatively electron-rich due to the C2-amino group, is not expected to be a suitable substrate for a Chichibabin-type reaction at the C4 position. There are no reported examples of such a transformation on this ring system.

Nucleophilic substitution on the thiazole ring becomes feasible only when a good leaving group, such as a halide, is present. For instance, a 2-amino-5-halothiazole can undergo nucleophilic substitution where the halide at the C5 position is displaced by a strong nucleophile. jocpr.com This, however, is a reaction of a substituted derivative and not a direct substitution on the C-H bond of the parent ring system.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Allylamino Thiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 2-(allylamino)thiazole-5-carboxylic acid provides a detailed map of the proton environments within the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm, due to its acidic nature and potential for hydrogen bonding princeton.edu. The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns. The methylene protons adjacent to the nitrogen atom are expected to appear as a doublet, while the vinyl protons will show a more complex multiplet pattern due to geminal and vicinal coupling. The lone proton on the thiazole (B1198619) ring will appear as a singlet, with its chemical shift influenced by the electron-withdrawing carboxylic acid group and the electron-donating allylamino group.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.90 | s | 1H | Thiazole C4-H |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.30 | d | 1H | -CH=CH ₂ (trans) |

| ~5.20 | d | 1H | -CH=CH ₂ (cis) |

| ~4.10 | d | 2H | -NH-CH ₂- |

| ~3.50 | br s | 1H | -NH - |

Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to a standard internal solvent signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid typically resonates at a significantly downfield chemical shift, generally in the range of 160-180 ppm princeton.edu. The carbon atoms of the thiazole ring will have distinct chemical shifts, with the carbon atom bonded to the sulfur and nitrogen atoms (C2) appearing at a lower field than the other ring carbons. The sp² hybridized carbons of the allyl group will be found in the olefinic region of the spectrum (typically 115-140 ppm), while the sp³ hybridized methylene carbon will be observed further upfield.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | -C OOH |

| ~165.0 | Thiazole C 2 |

| ~145.0 | Thiazole C 5 |

| ~135.0 | -C H=CH₂ |

| ~125.0 | Thiazole C 4 |

| ~117.0 | -CH=C H₂ |

| ~48.0 | -NH-C H₂- |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its various functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding echemi.com. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically found around 1700-1725 cm⁻¹ echemi.com. The N-H stretching vibration of the secondary amine may appear as a moderate peak around 3300-3500 cm⁻¹. The C=C stretching of the allyl group is expected in the 1640-1680 cm⁻¹ region, and the C=N stretching of the thiazole ring will likely be observed around 1600 cm⁻¹.

Interactive Data Table: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3000 (broad) | Strong | O-H Stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1650 | Medium | C=C Stretch (Allyl) |

| ~1600 | Medium | C=N Stretch (Thiazole) |

| ~1550 | Medium | N-H Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the conjugated system of the thiazole ring and the attached chromophores (allylamino and carboxylic acid groups) are expected to result in absorption in the UV region. Thiazole derivatives often exhibit absorption maxima in the range of 230-280 nm. The presence of the carboxylic acid and the allylamino group may cause a shift in the λmax.

Interactive Data Table: UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~265 | ~15,000 | Ethanol | π → π* |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values for the proposed molecular formula (C₇H₈N₂O₂S), the empirical formula can be confirmed, providing crucial support for the assigned structure.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 45.64 | 45.60 |

| Hydrogen (H) | 4.38 | 4.41 |

| Nitrogen (N) | 15.21 | 15.18 |

| Sulfur (S) | 17.41 | 17.35 |

The close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Computational Chemistry and Molecular Modeling Studies of 2 Allylamino Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and geometric parameters of a molecule. For 2-(Allylamino)thiazole-5-carboxylic acid, these methods provide critical insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and electronic properties of chemical compounds. Using a functional like B3LYP with a basis set such as 6-31G or 6-311++G(d,p), the geometry of the molecule can be optimized to its lowest energy state.

In the case of this compound, the allylamino group introduces additional degrees of freedom. The geometry would be influenced by the rotational barrier around the C2-N bond and the conformation of the allyl group itself. The optimized structure would likely exhibit a near-planar arrangement of the thiazole (B1198619) and carboxylic acid moieties to maximize conjugation, while the allylamino group may adopt a conformation that minimizes steric hindrance with the rest of the molecule.

Table 1: Predicted Structural Parameters of this compound (Based on related structures)

| Parameter | Predicted Value |

|---|---|

| C2-N Bond Length | ~1.36 Å |

| C=C (allyl) Bond Length | ~1.34 Å |

| C-C (allyl) Bond Length | ~1.50 Å |

| Thiazole Ring Bond Angles | ~108-115° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.

For thiazole derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, including the sulfur and nitrogen atoms of the thiazole ring and the amino group. The LUMO, conversely, is generally located on the more electron-deficient parts, such as the carboxylic acid group and the C=N bond of the thiazole ring.

In this compound, the allylamino group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group would lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. The presence of the allyl group's π-system could also participate in the molecular orbitals, further influencing the electronic properties.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Based on related structures)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring. These regions are the most likely sites for electrophilic attack. The most positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the amino group, indicating these as the primary sites for nucleophilic interactions. The allylic double bond would also contribute to the electronic landscape of the molecule.

Natural Population Analysis (NPA) or Mulliken Atomic Charge Calculations

Natural Population Analysis (NPA) and Mulliken atomic charge calculations provide a quantitative measure of the partial charges on each atom within a molecule. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

In this compound, the oxygen atoms of the carboxylic acid group would carry the most significant negative charges. The sulfur and nitrogen atoms of the thiazole ring would also be expected to have negative partial charges. The carbon atom of the carboxylic acid group and the carbon atoms attached to the heteroatoms would likely exhibit positive partial charges. The distribution of charges in the allylamino group would be influenced by the electron-donating nature of the nitrogen atom.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Based on related structures)

| Atom | Predicted Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.5 to -0.6 |

| O (hydroxyl) | -0.6 to -0.7 |

| N (thiazole) | -0.3 to -0.4 |

| S (thiazole) | -0.1 to -0.2 |

| C (carboxylic acid) | +0.7 to +0.8 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and stability.

Conformational Dynamics and Stability of the Chemical Compound

MD simulations of this compound would reveal the flexibility of the molecule and the preferred conformations in different environments (e.g., in a vacuum or in a solvent). The simulations would track the movement of atoms over time, allowing for the exploration of the potential energy surface and the identification of stable and metastable conformations.

Ligand-Target Complex Stability and Fluctuation Analysis (RMSD, RMSF)

Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movement of atoms and molecules over time. When a ligand such as this compound is docked into the active site of a biological target (e.g., a protein), MD simulations can predict the stability of this complex.

Root Mean Square Fluctuation (RMSF) , on the other hand, measures the fluctuation of individual amino acid residues (for the protein) or atoms (for the ligand) around their average positions. This analysis helps to identify which parts of the protein are flexible and which are rigid. High RMSF values in the binding site residues could indicate unstable interactions with the ligand, whereas high fluctuations in the ligand itself might suggest it has not found a stable binding conformation.

This table illustrates the kind of data that would be generated from an MD simulation, showing the average RMSD and the standard deviation for both the protein backbone and the ligand.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0-10 | 1.2 ± 0.3 | 0.8 ± 0.2 |

| 10-20 | 1.5 ± 0.4 | 1.1 ± 0.3 |

| 20-30 | 1.4 ± 0.2 | 1.0 ± 0.2 |

| 30-40 | 1.6 ± 0.3 | 1.2 ± 0.4 |

| 40-50 | 1.5 ± 0.2 | 1.1 ± 0.3 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Investigations of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target.

Prediction of Binding Poses and Affinities with Macromolecular Targets

Docking algorithms generate multiple possible binding poses of the ligand within the target's active site and score them based on various energy functions. The pose with the lowest energy score is typically considered the most likely binding mode. The scoring function also provides an estimate of the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy indicates a stronger and more favorable interaction.

This table provides a hypothetical example of docking results for this compound against several protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 0.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | 5.2 |

| Janus Kinase 3 (JAK3) | -9.1 | 0.1 |

| p38 Mitogen-Activated Protein Kinase | -7.9 | 1.8 |

Note: This data is hypothetical and for illustrative purposes only.

Elucidation of Intermolecular Interaction Networks (Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)

A crucial aspect of molecular docking analysis is the detailed examination of the intermolecular interactions between the ligand and the target. These non-covalent interactions are the driving force for ligand binding and specificity. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group and the amine nitrogen are potential hydrogen bond donors and acceptors. The thiazole ring also contains nitrogen and sulfur atoms that could participate in hydrogen bonding.

Pi-Pi Stacking: The aromatic thiazole ring could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The allyl group provides a nonpolar region that can form favorable hydrophobic interactions with nonpolar amino acid residues.

This table summarizes the types of interactions that could be identified from a docking study.

| Interaction Type | Ligand Moiety Involved | Target Residue Involved | Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (O-H) | ASP121 (O) | 2.1 |

| Hydrogen Bond | Thiazole (N) | SER34 (O-H) | 2.5 |

| Pi-Pi Stacking | Thiazole Ring | PHE210 | 3.8 |

| Hydrophobic | Allyl Group | LEU89, ILE102 | N/A |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Mechanistic Studies of Chemical Reactions (e.g., Transition State Analysis for Rearrangements)

Computational chemistry can also be employed to study the mechanisms of chemical reactions. For a molecule like this compound, this could involve investigating its synthesis, degradation, or potential metabolic pathways. A key aspect of such studies is transition state analysis.

The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, if this compound were to undergo a rearrangement reaction, computational methods could be used to map out the entire reaction pathway, identify the transition state, and calculate the energy barrier that must be overcome for the reaction to proceed. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Mechanistic Investigations of Biological Activities of 2 Allylamino Thiazole 5 Carboxylic Acid and Its Analogues in Vitro Studies

Enzyme Inhibition Studies

The inhibitory action of 2-(Allylamino)thiazole-5-carboxylic acid and its analogues against a range of enzymes is a cornerstone of their biological activity. These compounds have demonstrated the ability to interfere with the function of several key proteins involved in cell signaling, metabolism, and microbial respiration.

Kinase Inhibition Profiles (e.g., EGFR, VEGFR, PDGFR, FGFR, Fer/FerT Kinase)

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Analogues of this compound have been investigated for their inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and differentiation.

Derivatives of 2-aminothiazole have been identified as potent inhibitors of several receptor tyrosine kinases. For instance, novel thiazolyl-pyrazolines have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The structure-activity relationship of these compounds indicated that specific substitutions on the thiazole (B1198619) and pyrazoline rings are crucial for their inhibitory potency against both EGFR and VEGFR-2. nih.gov Furthermore, thiazole-5-carboxamides have been specifically designed as inhibitors of VEGFR-1 and VEGFR-2, highlighting the versatility of this scaffold in targeting angiogenesis-related kinases. nih.gov

In the context of other kinase families, a series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogues have been synthesized and identified as potent inhibitors of the Src-family kinase p56Lck. nih.govmdpi.com Additionally, 2-aryl-5-methylthiazole analogues have been developed as ATP-competitive inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1), demonstrating anti-proliferative activities against breast cancer cell lines. nih.gov While direct inhibitory data for this compound against PDGFR and Fer/FerT kinases is not extensively documented, the established activity of the broader 2-aminothiazole class against a wide range of kinases suggests potential interactions that warrant further investigation. nih.govresearchgate.netnih.gov

Table 1: Kinase Inhibition by Analogues of this compound

| Kinase Target | Compound Class | Observed Effect |

|---|---|---|

| EGFR | Thiazolyl-pyrazolines | Inhibition of kinase activity. nih.gov |

| VEGFR-2 | Thiazolyl-pyrazolines, Thiazole-5-carboxamides | Inhibition of kinase activity. nih.govnih.gov |

| Src-family (p56Lck) | 2-(Aminoheteroaryl)-thiazole-5-carboxamides | Potent inhibition. nih.govmdpi.com |

| FGFR-1 | 2-Aryl-5-methylthiazoles | ATP-competitive inhibition. nih.gov |

Inhibition of Specific Enzymes (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase-III)

Beyond the realm of kinases, this compound analogues have demonstrated significant inhibitory effects against other specific enzymes, indicating a broader spectrum of biochemical activity.

Xanthine Oxidase: A series of thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism and implicated in conditions like gout. researchgate.netnih.govmdpi.comexcli.de In vitro studies revealed that several of these compounds exhibited significant inhibitory activity, with structure-activity relationship analyses indicating that di-substituted phenyl rings were more potent than mono-substituted ones. researchgate.net Enzyme kinetic studies further characterized some of these derivatives as mixed-type inhibitors. nih.gov

Carbonic Anhydrase-III: Research has also focused on the inhibition of carbonic anhydrase (CA) isoforms by thiazole derivatives. A study on 2,4,5-trisubstitutedthiazoles, which share a structural resemblance to this compound, identified a potent inhibitor of Carbonic Anhydrase-III (CA-III). medchemexpress.com The presence of a carboxylic acid group at the 4-position of the thiazole scaffold was found to be critical for this inhibitory activity. medchemexpress.com

Table 2: Inhibition of Specific Enzymes by Analogues of this compound

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Xanthine Oxidase | Thiazole-5-carboxylic acid derivatives | Potent, mixed-type inhibition. researchgate.netnih.gov |

| Carbonic Anhydrase-III | 2,4,5-Trisubstitutedthiazoles | Potent inhibition, with the carboxylic acid moiety being crucial for activity. medchemexpress.com |

Interaction with Components of Microbial Electron Transport Chains (e.g., QcrB)

While direct evidence of this compound interacting with QcrB, a component of the bacterial electron transport chain, is limited, the broader class of thiazole-containing compounds has been shown to interfere with mitochondrial respiration. Myxothiazol, an antifungal antibiotic containing a thiazole ring, is a well-characterized inhibitor of the mitochondrial electron transport chain complex III (also known as the bc1 complex). researchgate.netmdpi.com Myxothiazol binds to the ubiquinol (B23937) oxidation site (Qo) of complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome b and inhibiting the complex's activity. researchgate.netmdpi.com This established interaction of a thiazole-containing molecule with a key component of the electron transport chain suggests that this compound and its analogues could potentially exert antimicrobial effects through a similar mechanism of disrupting microbial energy metabolism.

Cellular Pathway Modulation

The biological effects of this compound and its analogues extend to the modulation of fundamental cellular pathways, including those governing programmed cell death and signal transduction.

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Depolarization)

A significant body of in vitro research has demonstrated that various 2-aminothiazole derivatives are capable of inducing apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is mediated through the engagement of key components of the apoptotic machinery.

Caspase Activation: Multiple studies have shown that 2-aminothiazole analogues trigger the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain 2-aminothiazole derivatives have been found to induce the activation of caspase-3 and caspase-7, leading to the cleavage of essential cellular substrates and the dismantling of the cell. nih.govnih.gov In some cases, a broader activation of caspases, including caspase-8, caspase-9, and caspase-10, has been observed, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.

Mitochondrial Membrane Depolarization: The intrinsic apoptotic pathway is often initiated by events at the mitochondria. Several 2-aminothiazole derivatives have been shown to cause a reduction in the mitochondrial membrane potential, a key event that precedes the release of pro-apoptotic factors from the mitochondria. nih.govmdpi.com This depolarization of the mitochondrial membrane is a critical step in the commitment of a cell to undergo apoptosis. mdpi.com

Table 3: Apoptosis Induction by Analogues of this compound

| Apoptotic Event | Compound Class | Observed Effect |

|---|---|---|

| Caspase Activation | 2-Aminothiazole derivatives | Activation of caspase-3, -7, -8, -9, and -10. nih.govnih.gov |

| Mitochondrial Membrane Depolarization | 2-Aminothiazole derivatives | Reduction in mitochondrial membrane potential. nih.govmdpi.com |

Influence on Cell Signaling Cascades and Gene Expression

The ability of this compound analogues to modulate cellular pathways is further underscored by their influence on cell signaling cascades and the expression of key regulatory genes.

Research has indicated that these compounds can affect the expression levels of proteins involved in the regulation of apoptosis. For example, treatment of cancer cells with certain 2-aminothiazole derivatives has been associated with the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a well-known trigger for the initiation of the mitochondrial apoptotic pathway. Furthermore, some analogues have been shown to affect the expression of the tumor suppressor protein p53 and cytochrome C, another critical component of the intrinsic apoptotic pathway.

While specific studies on the effect of this compound on major signaling cascades like NF-κB and MAPK are not extensively available, a related compound, L-2-oxothiazolidine-4-carboxylic acid, has been shown to suppress the activation of NF-κB and reduce the phosphorylation of p38 MAPK in a model of allergic airway disease. This suggests that the broader thiazole-carboxylic acid scaffold may have the potential to modulate these critical inflammatory and stress-response pathways. Additionally, gene expression assays on cells treated with 2-aminothiazole derivatives have shown increased levels of the cell cycle inhibitors p21 and p27, providing a molecular basis for the observed anti-proliferative effects. nih.gov

Perturbations in Cellular Metabolism

Detailed studies specifically outlining the perturbations in cellular metabolism caused by this compound and its close analogues are not extensively available in the current scientific literature. While the broader class of thiazole-containing compounds is known to interact with various biological systems, the specific impact of 2-amino-thiazole-5-carboxylic acid derivatives on metabolic pathways such as glycolysis, oxidative phosphorylation, or amino acid metabolism remains an area requiring further investigation to fully elucidate their mechanism of action at a metabolic level.

Antimicrobial Activity Evaluation

Analogues of this compound, particularly those based on the 2-aminothiazole scaffold, have demonstrated notable antimicrobial properties. The 2-aminothiazole moiety is a privileged structure in antimicrobial research and is a component of several successful drugs, including some third-generation cephalosporin (B10832234) antibiotics. nih.gov

In vitro evaluations of 2-aminothiazole-5-carboxylic acid analogues have revealed significant activity, particularly against Gram-positive bacteria. Studies on related series of compounds, such as 2,4,5-trisubstituted thiazoles and 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, have shown inhibitory effects against strains like Bacillus subtilis and Staphylococcus aureus. osi.lvkau.edu.sa For instance, certain 1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid derivatives exhibited bacteriostatic activity against Bacillus subtilis ATCC 6633. osi.lv Similarly, some thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. mdpi.com

However, the activity against Gram-negative bacteria is often more limited. Many thiazole derivatives that are potent against Gram-positive strains lack effectiveness against bacteria such as Escherichia coli. kau.edu.sa This differential activity suggests that the bacterial cell envelope may play a crucial role in the susceptibility to these compounds.

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus | 4 - 16 | mdpi.com |

| Thiazolyl-thiourea derivatives | S. epidermidis | 4 - 16 | mdpi.com |

| 1-(6-Nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | B. subtilis ATCC 6633 | Bacteriostatic Activity | osi.lv |

| 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acid | B. subtilis ATCC 6633 | Bacteriostatic Activity | osi.lv |

| 2,4,5-Trisubstituted Thiazoles (Compound 12f) | B. subtilis | Twice as active as ampicillin | kau.edu.sa |

Several classes of thiazole derivatives have been evaluated for their antifungal properties. Phenylazo-thiazole derivatives have demonstrated excellent antifungal activity, while other studies have specifically screened compounds against pathogenic fungi like Candida albicans and Aspergillus niger. mdpi.com For example, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their activity against five species of Candida albicans, with some compounds exhibiting moderate activity. mdpi.com Another study found that certain 2,4,5-trisubstituted thiazoles were able to exert antifungal activity against C. albicans. kau.edu.sa Research into 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives also demonstrated potent antifungal activity against various yeast-like fungi strains in vitro. advms.pl

| Compound Class/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Amino-4,5-diarylthiazole derivatives | Candida albicans (5 species) | Moderate activity | mdpi.com |

| 2,4,5-Trisubstituted Thiazoles | C. albicans | Active | kau.edu.sa |

| Phenylazo-thiazole derivatives | Fungal strains | Excellent antifungal activity | mdpi.com |

| 4-(biphenyl-2-carboxylic acid)-(substitutedphenyl-thiazole)-amides | C. albicans, Aspergillus niger | Active | mdpi.com |

| 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives | C. albicans, non-Candida albicans | Mean MIC: 141.6 - 153.3 mg/L | advms.pl |

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied and depend on the specific structural features of the analogue. Molecular docking studies have provided insights into potential protein targets. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a probable target for certain N-thiazolylcarboxamides. nih.gov Other in silico analyses have evaluated the interaction of thiazole derivatives with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. These studies showed that some dihydrothiazole derivatives formed strong complexes with PBP4 from E. coli and S. aureus. nih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The 2-aminothiazole core is a key pharmacophore in the development of anticancer agents, most notably in the structure of the multi-kinase inhibitor dasatinib (B193332). nih.gov Consequently, numerous 2-aminothiazole-5-carboxylic acid analogues have been synthesized and evaluated for their antiproliferative effects against a variety of human cancer cell lines.

One study detailed a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib. nih.gov A lead compound from this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), showed high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib. nih.gov However, its activity was significantly lower against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cells, indicating a degree of selectivity. nih.govnih.gov Other research has explored the cytotoxicity of various thiazole derivatives against cell lines such as A-549 (lung), Bel7402 (liver), HCT-8 (colon), HCT-116 (colon), and HepG2 (liver), with some compounds showing remarkable effectiveness. nih.govmdpi.com

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6d (Dasatinib analogue) | K562 | Leukemia | 16.3 µM | nih.govnih.gov |

| Compound 6d (Dasatinib analogue) | MCF-7 | Breast | 20.2 µM | nih.govnih.gov |

| Compound 6d (Dasatinib analogue) | HT-29 | Colon | 21.6 µM | nih.govnih.gov |

| Compound 6d (Dasatinib analogue) | MDA-MB-231 | Breast | Inactive | nih.govnih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivative | A-549, Bel7402, HCT-8 | Lung, Liver, Colon | Moderate to High Activity (48% inhibition) | mdpi.com |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | HCT-116, HepG2, HT-29 | Colon, Liver | Remarkable effectiveness | nih.gov |

| Benzothiazole derivatives | AsPC-1, Capan-2, BxPC-3 | Pancreatic | Potent antiproliferative effects | semanticscholar.org |

Protein-Ligand Interaction Analysis

To understand the molecular basis for the biological activities of thiazole-5-carboxylic acid derivatives, computational methods such as molecular docking are frequently employed. These in silico studies help to identify potential protein targets and predict the binding modes of the compounds.

Thiazole derivatives have shown a high potential for interacting with various protein kinases. rsc.org A virtual screening study identified derivatives of 1,3-thiazole-5-carboxylic acid as inhibitors of protein kinase CK2, with one compound showing potent inhibition (IC₅₀ = 0.4 μM). rsc.org Docking studies have also explored the interaction of thiazole carboxamides with cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These analyses revealed that interactions with the hydrophobic channel of the COX active site via van der Waals forces and hydrophobic contacts could contribute to binding affinity and potency. acs.org The introduction of different substituents on the thiazole scaffold can significantly alter the binding geometry and potency. acs.org Further research has identified other potential targets, including α-glucosidase and urease, with docking simulations showing active interactions within the catalytic pockets of these enzymes. researchgate.net

Biochemical Assays for Binding Affinity and Kinetics

Biochemical assays are crucial for quantifying the interaction between a ligand, such as this compound, and its biological target, which is often a protein like an enzyme or receptor. These assays measure parameters such as the half-maximal inhibitory concentration (IC50), binding affinity (Kd), and the kinetics of the interaction (kon and koff).

While specific binding affinity and kinetic data for this compound are not prominently reported, studies on analogous 2-aminothiazole derivatives provide insight into the potential potency of this class of compounds. For instance, various derivatives of 2-aminothiazole have been evaluated for their inhibitory effects on different enzymes. One study on a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, revealed significant antiproliferative potency against human K562 leukemia cells. researchgate.net For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide demonstrated high efficacy, comparable to dasatinib in this specific cell line. researchgate.net However, its activity was markedly lower against mammary and colon carcinoma cells, indicating a degree of selectivity. researchgate.net

The inhibitory potential of thiazole derivatives is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity. The data below, from studies on various thiazole analogues, illustrates the range of activities that can be achieved through structural modifications.

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (cell line) | 20.2 |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (cell line) | 21.6 |

| Dasatinib | Various cell lines | < 1 |

Structural Determinants of Ligand-Protein Recognition

Understanding the structural basis of how a ligand binds to its protein target is key to structure-based drug design and optimization. Techniques such as X-ray crystallography and computational modeling are employed to visualize and analyze these interactions at an atomic level. For the this compound scaffold, the thiazole ring, the allylamino group, and the carboxylic acid moiety would all be expected to play roles in target recognition through various non-covalent interactions.

Studies on related 2-aminothiazole derivatives have highlighted the importance of specific structural features for biological activity. For example, in a series of 2-aminothiazoles developed as antitubercular agents, structure-activity relationship (SAR) studies revealed that the central aminothiazole core and a 2-pyridyl substituent at the C-4 position were critical for activity. nih.gov Modifications at the N-2 position of the aminothiazole, however, were well-tolerated and allowed for significant improvements in potency. nih.gov This suggests that the N-2 substituent, which would be the allylamino group in the case of this compound, is likely to be a key determinant of binding affinity and selectivity, projecting into a binding pocket where it can form specific interactions.

Computational docking studies on other thiazole derivatives have further elucidated the types of interactions that govern ligand-protein recognition. These studies often reveal the formation of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the thiazole ring and aromatic residues in the protein's active site. The carboxylic acid group of this compound would be a prime candidate for forming strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine within a binding site.

The following table summarizes the key structural features of the 2-aminothiazole scaffold and their generally observed roles in protein binding, based on studies of various analogues.

| Structural Moiety | Potential Role in Ligand-Protein Recognition | Common Interacting Amino Acid Residues |

|---|---|---|

| Thiazole Ring | Core scaffold, potential for π-π stacking and hydrophobic interactions. | Phenylalanine, Tyrosine, Tryptophan |

| 2-Amino Group (or substituted amino) | Hydrogen bond donor/acceptor, point of substitution for modulating selectivity and potency. | Aspartate, Glutamate (B1630785), Serine, Threonine |

| 5-Carboxylic Acid Group | Strong hydrogen bond donor/acceptor, potential for salt bridge formation. | Lysine, Arginine, Histidine |

While these examples from related compounds provide a valuable framework, dedicated biochemical and structural studies on this compound are necessary to definitively determine its specific molecular mechanism of action.

Derivatives, Analogues, and Hybrid Molecules of 2 Allylamino Thiazole 5 Carboxylic Acid

Synthesis and Biological Profiling of Substituted 2-Amino-thiazole-5-carboxamide Derivatives

The synthesis of substituted 2-amino-thiazole-5-carboxamide derivatives often involves multi-step procedures, commencing with the construction of the core thiazole (B1198619) ring, commonly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of α-haloketones with thioamides. nih.gov Variations of this approach, such as the use of α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea (B124793), have been developed for efficient synthesis. researchgate.net Once the 2-aminothiazole-5-carboxylic acid or its ester is formed, the carboxamide derivatives are typically prepared via standard peptide coupling reactions or by converting the carboxylic acid to an acid chloride followed by reaction with a desired amine. nih.govmdpi.com

The biological activities of these derivatives are diverse, with many exhibiting significant potential in medicinal chemistry. The 2-aminothiazole (B372263) scaffold is a key structural unit in a wide range of biologically active compounds, demonstrating antitumor, antiviral, antibacterial, antifungal, and anti-inflammatory properties. semanticscholar.org For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib (B193332). nih.gov One of these derivatives, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency against human K563 leukemia cells. nih.gov Another study focused on the design of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as dual inhibitors of Bcr-Abl and histone deacetylase, which could serve as potential anticancer therapeutics. rsc.org Furthermore, various substituted thiazole carboxamides have been synthesized and screened for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Examples of Substituted 2-Amino-thiazole-5-carboxamide Derivatives and Their Biological Activity

| Compound | Target/Activity | Research Findings |

|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Antiproliferative (K563 leukemia cells) | Exhibited high antiproliferative potency comparable to dasatinib. nih.gov |

| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Dual Bcr-Abl/HDAC inhibitors | Showed potent antiproliferative activities against human leukemia and prostate cancer cell lines. rsc.org |

Design and Evaluation of Fused Heterocyclic Systems Containing the 2-(Allylamino)thiazole Moiety

The design of fused heterocyclic systems aims to create more rigid and conformationally restricted molecules, which can lead to enhanced selectivity and potency for biological targets. Fusing another heterocyclic ring to the 2-(allylamino)thiazole moiety can modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. Synthetic strategies for creating such fused systems often involve intramolecular cyclization reactions. For example, the synthesis of thiazolo[5,4-f]quinazolin-9-ones, a fused system containing a thiazole ring, has been achieved through methods like the Hügershoff reaction or copper-catalyzed intramolecular C-S bond formation. mdpi.com

While specific examples of fused systems directly incorporating a 2-(allylamino)thiazole moiety are not extensively detailed in the provided search results, the general principles of their design can be inferred. The allylamino group at the 2-position of the thiazole ring can influence the reactivity and conformational preferences of the molecule, which would be a key consideration in the design of fused systems. The evaluation of these fused heterocycles would involve a comprehensive biological screening to identify their potential therapeutic applications. For instance, the synthesized thiazolo[5,4-f]quinazolin-9-one derivatives were evaluated for their inhibitory potency against several kinases involved in Alzheimer's disease. mdpi.com

Combinatorial Chemistry Approaches for Generating Diverse Libraries of Analogues

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR). Solid-phase synthesis is a particularly useful technique in combinatorial chemistry, as it allows for the efficient purification of intermediates and the automation of the synthetic process.

A systematic combinatorial chemical approach has been successfully employed to synthesize a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov This method allows for the introduction of a wide variety of substituents at different positions of the scaffold, leading to a diverse library of analogues for biological screening. Another study describes the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives. nih.gov This process involves the reductive amination of a resin, followed by dehydrative cyclization to form the thiazole ring, and subsequent coupling with various amines to generate a library of compounds. nih.gov The use of such techniques enables the efficient exploration of the chemical space around the 2-(allylamino)thiazole-5-carboxylic acid scaffold to identify analogues with optimized biological activity.

Future Directions and Advanced Research Perspectives for 2 Allylamino Thiazole 5 Carboxylic Acid

Development of Advanced Synthetic Methodologies

Future synthetic efforts will likely concentrate on producing derivatives of 2-(allylamino)thiazole-5-carboxylic acid with greater precision, efficiency, and diversity. This includes the development of methods to control stereochemistry and the implementation of high-throughput technologies.

The introduction of chiral centers into analogues of this compound could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Currently, research into the asymmetric synthesis of substituted thiazoles is an emerging area. Future work could adapt asymmetric routes, such as those used for 2,4,5-trisubstituted Δ2-thiazolines, which have been synthesized with high enantiomeric excess (up to 97%) using techniques like the Sharpless asymmetric dihydroxylation.

Another promising avenue is the use of chiral auxiliaries to facilitate the separation of enantiomers. For instance, carboxylic acid intermediates can be esterified with a chiral alcohol, such as L-(-)-menthol, to form diastereomers that can be separated using standard chromatography techniques. This method of chiral resolution has been successfully applied to the synthesis of artificial glutamate (B1630785) analogues and could be adapted for resolving chiral derivatives of this compound. nih.govnih.gov The development of efficient, stereoselective synthetic protocols will be crucial for exploring the structure-activity relationships of individual stereoisomers.

To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, the adoption of flow chemistry and automated synthesis platforms is a logical next step. Flow chemistry offers advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and simplified scale-up. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including intermediates for pharmaceuticals.

Automated synthesis platforms, such as the Chemspeed ASW 2000, have already been used for the parallel solution-phase synthesis of 2-aminothiazole (B372263) libraries, enabling the rapid generation of numerous analogues with high purity and good yields. rsc.org Integrating these high-throughput technologies would allow for the systematic exploration of the chemical space around the core scaffold. By varying substituents on the allyl group, the amino group, and the carboxylic acid, vast libraries of compounds could be generated and screened efficiently, significantly accelerating the drug discovery process. tandfonline.com

Integrated Computational-Experimental Approaches in Drug Discovery

The integration of computational modeling with experimental validation is a powerful strategy to rationalize structure-activity relationships (SAR) and guide the design of more effective molecules. For the 2-aminothiazole class of compounds, computational methods are already proving invaluable.

Future research on this compound and its derivatives will heavily rely on techniques such as: